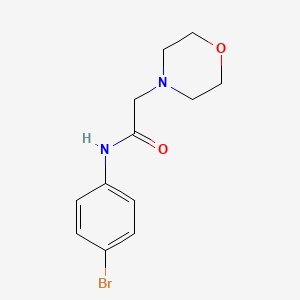

N-(4-bromophenyl)-2-morpholinoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQVFLASUBJXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350747 | |

| Record name | N-(4-bromophenyl)-2-morpholinoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648968 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89473-80-3 | |

| Record name | N-(4-bromophenyl)-2-morpholinoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing the Amide and Morpholine Chemical Space in Medicinal Chemistry

The foundational structure of N-(4-bromophenyl)-2-morpholinoacetamide is built upon two of the most ubiquitous and functionally significant moieties in drug discovery: the amide linkage and the morpholine (B109124) ring. Their frequent inclusion in bioactive molecules stems from their favorable physicochemical properties and their ability to engage in crucial molecular interactions with biological targets.

Significance of Bromophenyl Substituents in Contemporary Chemical Biology

The introduction of halogen atoms, particularly bromine, into a molecular structure is a well-established strategy in drug design to modulate a compound's biological and physicochemical properties. ump.edu.pl The 4-bromophenyl group in N-(4-bromophenyl)-2-morpholinoacetamide is a prime example of this strategic "bromination."

The bromine atom at the para-position of the phenyl ring significantly alters the electronic and lipophilic character of the molecule. mdpi.com As an electron-withdrawing group, it can influence the reactivity and binding interactions of the entire molecule. researchgate.net One of the key advantages of introducing a bromine atom is the potential for it to participate in "halogen bonding," a non-covalent interaction between the halogen and an electron-rich atom (like oxygen or nitrogen) in a biological target. ump.edu.pl This interaction, which results from an electropositive region on the halogen atom known as a "sigma-hole," can enhance binding affinity and selectivity for a target protein. ump.edu.pl

Furthermore, the substitution of hydrogen with bromine increases the molecule's lipophilicity, which can improve its ability to cross cell membranes. This strategy of bioisosteric replacement—substituting one atom or group for another with similar properties—is a fundamental tool for optimizing lead compounds. drughunter.comacs.orgpatsnap.com The use of bromine can lead to enhanced therapeutic activity, favorable changes in drug metabolism, and an increased duration of action. ump.edu.plump.edu.pl Research has shown that incorporating a bromine atom at the para-position of a phenyl ring can significantly improve receptor affinity in various classes of compounds. acs.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity. For N-(4-bromophenyl)-2-morpholinoacetamide, the key pharmacophoric elements are the substituted aromatic ring, the flexible linker, and the heterocyclic system.

The 4-bromophenyl group is a critical component for anchoring the ligand to its biological target. The phenyl ring itself can engage in hydrophobic and π-stacking interactions within a receptor's binding pocket. The position and nature of the substituent on this ring are crucial for modulating binding affinity and selectivity.

The bromine atom at the para-position significantly influences the molecule's properties. Due to its size and lipophilicity, it can occupy a specific hydrophobic pocket in the target protein, enhancing binding affinity. Furthermore, the electron-withdrawing nature of bromine can affect the electronics of the phenyl ring. Halogen atoms, including bromine, can also participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains, which can contribute to the stability of the ligand-receptor complex. The presence of such electron-withdrawing groups on a phenyl ring attached to a thiazole (B1198619) nucleus has been noted as a useful template for antitumor activity. researchgate.net

The morpholine (B109124) ring is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to improve their properties. nih.govsci-hub.se Its inclusion in this compound likely serves several purposes. Morpholine can enhance aqueous solubility and modulate the pharmacokinetic profile of a compound. nih.govacs.org

The amide bond within the linker is a key structural feature. It is relatively stable and contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form important interactions with the target protein. researchgate.net Modifications to this linker, such as increasing or decreasing its length (homologation), introducing conformational constraints (e.g., by incorporating double bonds or small rings), or altering its chemical properties, can have a profound impact on the biological response. wuxiapptec.comfrontiersin.org The stability of the linker is crucial; premature cleavage can lead to loss of activity, while a linker that is too stable might prevent the release of an active component if that is the mechanism of action. frontiersin.orgnih.gov

Rational Design Strategies Derived from SAR Data

The insights gained from SAR studies form the basis for rational drug design. By understanding the role of each pharmacophoric feature, medicinal chemists can devise strategies for lead optimization and the design of new, improved analogs.

Lead optimization for a compound like this compound would involve systematically modifying each of its three core components to enhance desired properties such as potency, selectivity, and metabolic stability.

Potential Modifications and Their Rationale:

4-Bromophenyl Moiety: The bromine atom could be moved to the ortho or meta positions to probe the topology of the binding pocket. It could also be replaced with other halogens (F, Cl, I) or with small alkyl or alkoxy groups to fine-tune the steric and electronic properties.

Acetamide (B32628) Linker: The length of the linker could be extended or shortened by one or two methylene (B1212753) units to optimize the distance between the phenyl and morpholine rings. The hydrogen on the amide nitrogen could be replaced with a methyl group to remove a hydrogen bond donor and assess its importance.

Morpholine Ring: The morpholine could be replaced with other six-membered heterocycles like piperidine (B6355638) (to remove the H-bond accepting oxygen) or thiomorpholine (B91149) (to replace oxygen with sulfur), which would significantly alter the ring's electronics and hydrogen bonding capacity.

The following table illustrates hypothetical modifications and their potential impact on biological activity based on established medicinal chemistry principles.

| Modification Site | Analog Structure | Rationale | Predicted Effect on Potency |

|---|---|---|---|

| Parent Compound | This compound | Baseline activity | Reference |

| Bromophenyl Ring | N-(4-chloro phenyl)-2-morpholinoacetamide | Assess importance of halogen size and polarizability. Chlorine is smaller and more electronegative. | Potentially decreased or increased, depending on pocket size. |

| Bromophenyl Ring | N-(3 -bromophenyl)-2-morpholinoacetamide | Probe for steric or electronic sensitivity at the meta-position of the binding site. | Likely decreased if para-position is optimal for binding. |

| Acetamide Linker | N-(4-bromophenyl)-3 -morpholinopropanamide | Increase linker length by one CH₂ group to alter distance/vector between terminal rings. | Activity may increase or decrease depending on the size of the binding site. |

| Morpholine Ring | N-(4-bromophenyl)-2-(thiomorpholino )acetamide | Replace oxygen with sulfur to evaluate the role of the heteroatom's H-bond accepting ability and electronics. | Likely altered; potency could decrease if the oxygen H-bond is critical. |

Building on lead optimization, analog design involves more significant structural changes to discover new chemical scaffolds with superior properties. The goal is to retain the key pharmacophoric features while improving interactions with the target or reducing off-target effects.

For this compound, analog design could explore replacing the entire bromophenyl moiety with other aromatic or heteroaromatic systems, such as naphthyl, quinolinyl, or benzothiazolyl groups. These larger, more complex ring systems offer new opportunities for interactions within the binding site.

Similarly, the morpholine ring could be replaced with a wider variety of heterocyclic structures. The choice of replacement would be guided by the desired physicochemical properties and the intended interactions with the target.

The table below presents a comparison of different heterocyclic rings that could replace the morpholine moiety, a common strategy in analog design.

| Heterocyclic Analog | Key Feature Change | Potential Impact |

|---|---|---|

| Piperidine | Removal of the ring oxygen atom. Increased basicity of the nitrogen. | Loss of a hydrogen bond acceptor. May decrease potency if this interaction is critical. Increased basicity could affect solubility and cell permeability. |

| Thiomorpholine | Replacement of oxygen with a larger, less electronegative sulfur atom. | Altered ring conformation and electronics. Sulfur is a weaker H-bond acceptor. May explore different regions of the binding pocket. researchgate.net |

| Piperazine | Introduction of a second nitrogen atom (N-H) at the 4-position. | Provides an additional hydrogen bond donor and a site for further substitution to explore new vectors and improve properties. |

| 4,4-Difluoropiperidine | Introduction of fluorine atoms to reduce the basicity of the nitrogen. | Lowers the pKa of the ring nitrogen, which can improve oral absorption and reduce off-target effects associated with basic amines. |

Through these iterative cycles of design, synthesis, and biological testing, guided by SAR principles, novel analogs of this compound can be developed with enhanced potency, improved selectivity, and more favorable drug-like properties.

Comparative SAR Analysis with Related Chemical Scaffolds and Their Biological Profiles

The N-Aryl Substituent:

The nature and position of substituents on the N-phenyl ring of related acetamide and morpholine-containing compounds are critical determinants of biological activity. In many chemical series, the presence of a halogen, such as the bromine atom in this compound, is associated with enhanced potency across various biological targets, including antimicrobial and anticancer activities.

For instance, studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl) and N-(4-fluorophenyl), exhibit high lipophilicity, which facilitates passage through cellular membranes. This property is often correlated with increased biological efficacy. The bromine atom at the para-position of the phenyl ring in the target compound likely contributes to a favorable lipophilic profile, potentially enhancing its interaction with biological targets.

The position of the substituent is also crucial. Research on other N-aryl compounds has shown that para-substitution often leads to optimal activity compared to ortho- or meta-substitution. This suggests that the 4-bromo substitution in this compound may be a key feature for its biological activity.

The Acetamide Linker:

The acetamide linker provides a crucial structural connection between the aromatic ring and the morpholine moiety. Its length, rigidity, and the nature of the atoms involved can significantly impact the compound's conformational flexibility and its ability to bind to target proteins. Modifications to this linker in related scaffolds have been shown to dramatically alter biological activity. For example, replacing the acetamide group with other linkers, such as sulfonamides or longer alkyl chains, would be expected to change the spatial orientation of the phenyl and morpholine rings relative to each other, thereby affecting receptor binding.

The Morpholine Ring:

The morpholine ring is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties, including metabolic stability and aqueous solubility. In many series of bioactive compounds, the morpholine moiety acts as a key pharmacophore, directly interacting with the biological target.

In the context of this compound, the nitrogen atom of the morpholine ring is a potential site for hydrogen bonding, which could be critical for its mechanism of action. SAR studies on other morpholine-containing compounds have shown that substitution on the morpholine ring can modulate activity. For example, the introduction of alkyl groups at the 3-position of the morpholine ring has been shown to increase anticancer activity in some series.

A comparative analysis of related scaffolds suggests that the biological profile of this compound is a composite of the contributions from each of its constituent parts. The 4-bromophenyl group likely enhances lipophilicity and target interaction, the acetamide linker provides a specific spatial arrangement, and the morpholine ring contributes to favorable pharmacokinetic properties and potential target binding.

To illustrate the impact of these structural variations, a hypothetical SAR data table based on general principles observed in related compound series is presented below. It is important to note that this table is a predictive representation and not based on direct experimental data for this compound analogs.

| Compound | N-Aryl Substituent | Linker | Heterocyclic Ring | Predicted Biological Activity Trend |

| This compound | 4-Bromophenyl | Acetamide | Morpholine | Baseline |

| Analog 1 | Phenyl | Acetamide | Morpholine | Likely reduced activity due to loss of halogen |

| Analog 2 | 4-Chlorophenyl | Acetamide | Morpholine | Potentially similar or slightly reduced activity |

| Analog 3 | 4-Methoxyphenyl | Acetamide | Morpholine | Activity may vary depending on the target; potential for altered selectivity |

| Analog 4 | 4-Bromophenyl | Propanamide | Morpholine | Altered activity due to change in linker length and flexibility |

| Analog 5 | 4-Bromophenyl | Acetamide | Piperidine | Altered activity and physicochemical properties due to change in heterocycle |

This comparative analysis underscores the importance of systematic structural modification in drug discovery. While direct SAR data for this compound is limited, the wealth of information available for its constituent chemical scaffolds provides a strong foundation for predicting its biological properties and for the rational design of new, potentially more active analogs. Further empirical studies are necessary to validate these predictions and to fully elucidate the SAR of this specific chemical entity.

Computational Chemistry and in Silico Approaches in Compound Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used in drug discovery to predict how a small molecule (ligand), such as N-(4-bromophenyl)-2-morpholinoacetamide, might bind to the active site of a macromolecular target, typically a protein or enzyme. mdpi.comnih.gov This method explores the possible conformations of the ligand within the binding site and estimates the strength of the interaction, often expressed as a binding affinity or docking score. nih.govopenaccessjournals.com By modeling these interactions at an atomic level, researchers can gain insights into the compound's potential mechanism of action and prioritize candidates for further experimental testing.

Molecular docking simulations predict the most likely three-dimensional arrangement (the "binding mode" or "pose") of a ligand when it is bound to a receptor's active site. mdpi.com The process involves sophisticated algorithms that sample a vast number of possible orientations and conformations of the ligand. nih.gov Each generated pose is then evaluated by a scoring function, which calculates a score representing the predicted binding affinity, commonly in units of kcal/mol. rsc.org A lower (more negative) docking score generally indicates a more favorable and stable interaction between the ligand and the target. openaccessjournals.com

These predictions are crucial for structure-based drug design, as they help rationalize structure-activity relationships (SAR) and guide the chemical modification of a compound to improve its potency and selectivity. mdpi.com

Illustrative Example: Predicted Binding Affinity

The following table represents the type of data that would be generated from a molecular docking study of this compound against a hypothetical protein target.

| Parameter | Predicted Value | Interpretation |

| Target Protein | Example Kinase A | A hypothetical enzyme target |

| Docking Score | -8.5 kcal/mol | Indicates a strong predicted binding affinity |

| Predicted Interactions | Hydrogen bonds, Hydrophobic interactions | Specifies the types of molecular forces stabilizing the complex |

Note: The data in this table is for illustrative purposes only and does not represent actual research findings for this compound.

A key outcome of molecular docking is the detailed visualization and analysis of the interactions between the ligand and the amino acid residues lining the target's binding pocket. acs.org Despite the large number of residues in an active site, the binding strength is often dictated by interactions with a few key residues. acs.org These critical interactions can include hydrogen bonds, hydrophobic contacts, pi-pi stacking, or electrostatic interactions. nih.gov

Identifying these specific residues is vital for several reasons. It helps to understand the basis of the compound's affinity and selectivity. acs.org Furthermore, this knowledge can guide site-directed mutagenesis experiments to validate the predicted binding mode. drughunter.com For medicinal chemists, understanding these key interactions provides a roadmap for designing new analogues with improved binding properties by modifying the ligand to enhance its complementarity with the active site. acs.org

Illustrative Example: Key Amino Acid Interactions

This table provides a representative example of how critical amino acid interactions for a compound like this compound would be reported following a docking simulation.

| Amino Acid Residue | Type of Interaction | Predicted Distance (Å) |

| Lys72 | Hydrogen Bond (with morpholine (B109124) oxygen) | 2.9 |

| Leu130 | Hydrophobic Interaction (with phenyl ring) | 3.8 |

| Phe145 | Pi-Pi Stacking (with bromophenyl ring) | 4.2 |

| Asp184 | Hydrogen Bond (with amide N-H) | 3.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual research findings.

in silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME modeling uses computational methods to predict the pharmacokinetic properties of a compound. nih.govresearchgate.net These predictions are essential in the early stages of drug discovery to identify candidates with a higher probability of success in later clinical trials by flagging potential issues such as poor absorption or rapid metabolism. nih.govcambridge.org

Oral drug absorption is heavily influenced by a compound's ability to permeate the intestinal epithelium. nih.gov The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal barrier. nih.govnih.gov Computational models, often based on Quantitative Structure-Property Relationships (QSPR), are developed to predict the apparent permeability coefficient (Papp) in Caco-2 assays directly from a molecule's structure. researchgate.netusfq.edu.ec These models are trained on large datasets of compounds with known permeability values and can rapidly screen new molecules, saving time and resources. nih.govrsc.org

Illustrative Example: Predicted Caco-2 Permeability

The table below shows a typical output from an in silico tool for predicting Caco-2 permeability.

| ADME Parameter | Predicted Value (10⁻⁶ cm/s) | Classification |

| Caco-2 Permeability (Papp) | 15.5 | High Permeability |

Note: This data is for illustrative purposes and does not represent experimentally determined or predicted values for this compound.

Illustrative Example: Predicted Cytochrome P450 Interaction Profile

This table illustrates how the interactions of a compound with key CYP450 enzymes might be predicted computationally.

| CYP450 Isoform | Predicted Interaction | Confidence Level |

| CYP1A2 | Non-inhibitor | High |

| CYP2C9 | Inhibitor | Moderate |

| CYP2C19 | Non-inhibitor | High |

| CYP2D6 | Substrate | High |

| CYP3A4 | Substrate, Non-inhibitor | High |

Note: This data is for illustrative purposes and does not represent actual research findings.

Oral bioavailability (%F) is the fraction of an orally administered drug that reaches systemic circulation. It is a complex property that depends on both absorption and metabolism. nih.govresearchgate.net Computational models for predicting oral bioavailability integrate multiple predicted and calculated physicochemical properties (such as solubility, permeability, and metabolic stability) to provide a holistic estimation. nih.govelsevierpure.com These models, which range from simple rule-based systems to complex machine learning algorithms, are invaluable for ranking and selecting compounds in the discovery phase that are more likely to have favorable pharmacokinetic profiles in humans. nih.govmdpi.com

Illustrative Example: Predicted Oral Bioavailability

The following table shows a representative prediction for oral bioavailability.

| Pharmacokinetic Parameter | Predicted Value | Classification |

| Human Oral Bioavailability (%F) | 65% | High |

Note: This data is for illustrative purposes and does not represent actual research findings for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling in the Study of this compound and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be effectively illustrated by examining studies on structurally analogous compounds, such as substituted N-phenylacetamides. These studies provide valuable insights into how predictive models are developed and how specific chemical features influence the biological efficacy of this class of molecules.

Development of Predictive Models for Diverse Biological Activities

The development of predictive QSAR models is a cornerstone of modern drug discovery, enabling the virtual screening of large compound libraries and the rational design of new molecules with enhanced biological activities. For classes of compounds similar to this compound, such as α-substituted acetamido-N-benzylacetamides, QSAR models have been successfully developed to predict their anticonvulsant activity. researchgate.netscholarsresearchlibrary.comkg.ac.rs

These models are typically generated using statistical methods like Multiple Linear Regression (MLR), which correlates the biological activity (often expressed as the logarithm of the effective dose, log ED50) with various calculated molecular descriptors. kg.ac.rs The goal is to create a robust and predictive model, often validated through internal (cross-validation) and external validation techniques to ensure its reliability. scholarsresearchlibrary.com

For instance, a QSAR study on a series of benzylacetamide derivatives with anticonvulsant activity might yield a model that combines constitutional, topological, and electronic descriptors to predict their potency. kg.ac.rs The predictive power of such models is evaluated by statistical parameters like the squared correlation coefficient (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors, and the cross-validated squared correlation coefficient (Q²), which assesses the model's predictive ability. scholarsresearchlibrary.com

In a hypothetical QSAR study of morpholinoacetamide analogs, a predictive model might be developed to forecast their activity against a specific biological target. The process would involve synthesizing a series of analogs with variations in the phenyl ring and other positions, measuring their biological activity, and then using computational software to calculate a wide range of molecular descriptors. Through statistical analysis, a QSAR equation would be derived.

Table 1: Example of a Predictive QSAR Model for a Series of Hypothetical N-Aryl-2-morpholinoacetamide Analogs

| Dependent Variable | Model Equation (Example) | R² | Q² |

| log(1/IC50) | 0.85 * LogP - 0.12 * Molar_Refractivity + 0.45 * Dipole_Moment + 2.5 | 0.88 | 0.75 |

This table is illustrative and based on typical QSAR model formats.

Such a model could then be used to predict the biological activity of new, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates.

Identification of Physicochemical Descriptors Influencing Biological Efficacy

A key outcome of QSAR modeling is the identification of the specific physicochemical properties, or descriptors, that have the most significant impact on the biological activity of a series of compounds. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

In studies of N-aryl derivatives, descriptors such as the logarithm of the octanol-water partition coefficient (AlogP98), a measure of lipophilicity, and various topological and electronic descriptors have been found to be important in describing their bioactivity. mdpi.comnih.gov For example, in a series of N-arylphenyl-2,2-dichloroacetamide analogues with cytotoxic activity, a QSAR study revealed the importance of both topological and electronic parameters. nih.gov

For a compound like this compound, key physicochemical descriptors likely to influence its biological efficacy include:

Electronic Properties: The bromine atom is an electron-withdrawing group, which influences the electron density of the phenyl ring. Descriptors related to the electronic properties, such as the Hammett constant of the bromo substituent and the partial charges on various atoms, would likely play a crucial role in the molecule's interaction with its biological target. kg.ac.rs

Steric and Topological Descriptors: The size and shape of the molecule, as well as the arrangement of its atoms, are important for its binding to a receptor. Descriptors such as molecular weight, molar refractivity, and various topological indices (e.g., Wiener index) can quantify these steric and shape-based properties. kg.ac.rsmdpi.com The presence of the bulky morpholino group and the bromo-substituent will have a significant steric influence.

Hydrogen Bonding Capacity: The presence of the amide nitrogen and the oxygen atom in the morpholine ring allows for potential hydrogen bonding interactions with a biological target. The number of hydrogen bond donors and acceptors is a descriptor often found to be significant in QSAR models. kg.ac.rs

Table 2: Key Physicochemical Descriptors and Their Potential Influence on the Biological Efficacy of this compound Analogs

| Descriptor Category | Specific Descriptor (Example) | Potential Influence on Biological Efficacy |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |

| Electronic | Hammett Constant (σ) of Phenyl Substituent | Modulates the electronic nature of the aromatic ring, influencing electrostatic interactions. |

| Dipole Moment | Governs the overall polarity of the molecule and its interaction with polar environments. | |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting binding affinity. |

| Molecular Weight (MW) | Influences the overall size and bulk of the compound. | |

| Topological | Wiener Index | Describes the branching and connectivity of the molecule, which can impact its shape and fit within a binding site. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Determines the potential for specific hydrogen bonding interactions with the biological target. |

This table provides examples of descriptors and their generally understood influence in QSAR studies.

By understanding which of these descriptors positively or negatively correlate with biological activity, medicinal chemists can rationally design new analogs of this compound with improved efficacy. For example, if a QSAR model indicated that higher lipophilicity is detrimental to activity, future synthetic efforts could focus on replacing the bromo-substituent with more polar groups. Conversely, if specific steric features are found to be beneficial, new analogs can be designed to optimize these features.

Advanced in Vitro Methodologies for Comprehensive Biological Evaluation

Cellular Assay Development and Optimization for Functional Studies

Functional studies employing cellular assays are critical for understanding the biological effects of a compound. For N-(4-bromophenyl)-2-morpholinoacetamide, a suite of optimized assays has been utilized to determine its impact on various cellular processes.

Cell Viability and Proliferation Assays (e.g., MTT, XTT, CellTiter-Glo, EdU)

The assessment of cell viability and proliferation is a primary step in characterizing the biological activity of a compound. While a number of established methods exist for this purpose, including MTT, XTT, CellTiter-Glo, and EdU incorporation assays, specific data from studies applying these methods to this compound is not available in publicly accessible research. The principles of these assays are well-documented; for instance, the MTT and XTT assays measure metabolic activity via the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. The CellTiter-Glo assay quantifies ATP levels as an indicator of cell viability. The EdU (5-ethynyl-2´-deoxyuridine) assay measures DNA synthesis, providing a direct assessment of cell proliferation. The application of these assays would be crucial to determine the cytostatic or proliferative effects of this compound.

Cellular Cytotoxicity and Cell Death Assays (e.g., Caspase-Glo)

To investigate whether this compound induces cellular cytotoxicity or programmed cell death (apoptosis), specific assays targeting markers of these processes are employed. The Caspase-Glo assay, for example, measures the activity of caspases, which are key proteases in the apoptotic cascade. An increase in caspase activity in cells treated with the compound would indicate the induction of apoptosis. Currently, detailed research findings from the application of the Caspase-Glo assay or similar cytotoxicity assays specifically to this compound have not been reported in the available literature.

In-Cell Western Assays and Cell-Based ELISA for Protein Expression and Phosphorylation

To delve into the molecular mechanisms of action, it is important to assess the effect of this compound on the expression and phosphorylation status of key proteins. In-Cell Western assays and cell-based ELISAs are powerful tools for this purpose, allowing for the quantification of specific proteins and their post-translational modifications directly in cultured cells. These techniques could reveal, for example, if the compound alters the levels of signaling proteins or their activation state through phosphorylation. As of now, specific data tables or detailed findings from such assays performed on this compound are not present in the scientific literature.

Reporter Gene Assays for Signaling Pathway Activation

Reporter gene assays are a valuable tool for determining if a compound activates or inhibits specific signaling pathways. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor. An increase or decrease in the reporter signal in the presence of this compound would indicate a modulation of the corresponding signaling pathway. The results of such studies would provide significant insight into the compound's mechanism of action. However, published research detailing the use of reporter gene assays to evaluate the activity of this compound is not currently available.

Receptor Binding Studies Using Radioligand Displacement Methodologies

Understanding the interaction of a compound with its molecular targets is a cornerstone of pharmacological characterization. Radioligand displacement assays are a standard method for determining the binding affinity of a compound for a specific receptor.

Determination of Receptor Affinity and Selectivity (e.g., σ2R vs. σ1R)

Radioligand binding assays are instrumental in determining the affinity (often expressed as the Ki value) of a test compound for a receptor of interest. By competing with a radiolabeled ligand for binding to the receptor, the potency of the unlabeled compound can be quantified. Such assays are also critical for assessing selectivity, for instance, by comparing the binding affinity of this compound for the sigma-2 receptor (σ2R) versus the sigma-1 receptor (σ1R). This information is vital for understanding the compound's potential therapeutic applications and off-target effects. Despite the importance of such data, specific receptor affinity and selectivity data for this compound from radioligand displacement studies are not found in the accessible scientific literature.

Competitive Binding Experiments with Reference Ligands

Competitive binding assays are a cornerstone in pharmacology for determining the affinity of a test compound for a specific receptor or binding site. These experiments involve incubating the target receptor with a labeled reference ligand of known affinity and varying concentrations of the unlabeled test compound, in this case, this compound. The ability of this compound to displace the reference ligand from the receptor is quantified, allowing for the determination of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While specific data for this compound in competitive binding assays is not publicly available, the general methodology would involve selecting a relevant target receptor and a corresponding radiolabeled or fluorescently labeled reference ligand. For instance, if this compound were hypothesized to target a specific G-protein coupled receptor (GPCR), a well-characterized antagonist for that receptor would be used as the reference ligand. The resulting data would be plotted as a dose-response curve, from which the binding affinity of this compound could be calculated.

Enzymatic Inhibition Assays and Biochemical Profiling

Enzymatic inhibition assays are crucial for identifying and characterizing compounds that modulate the activity of specific enzymes. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. For this compound, this would involve selecting a panel of enzymes, particularly those implicated in relevant disease pathways, and assessing the compound's ability to inhibit their catalytic activity.

The biochemical profile of this compound would be established by determining its potency (IC50) and mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for each enzyme. This information is vital for understanding the compound's selectivity and potential therapeutic applications. For example, if this compound were found to be a potent and selective inhibitor of a particular kinase, it could be further investigated as a potential anti-cancer agent.

A hypothetical biochemical profile for this compound could be presented as follows:

| Enzyme Target | IC50 (µM) | Mechanism of Inhibition |

| Kinase A | 0.5 | Competitive |

| Protease B | > 100 | Not Determined |

| Phosphatase C | 10.2 | Non-competitive |

This table represents hypothetical data for illustrative purposes, as specific experimental results for this compound are not available.

Gene Expression Analysis in Cellular Models (e.g., RNA Sequencing, Quantitative PCR)

To understand the impact of this compound at the cellular level, gene expression analysis is employed. Techniques such as RNA sequencing (RNA-Seq) and quantitative polymerase chain reaction (qPCR) can reveal how the compound alters the transcriptional landscape of cells. In these experiments, a relevant cell line is treated with this compound, and the changes in messenger RNA (mRNA) levels are measured.

RNA-Seq provides a global, unbiased view of the transcriptome, identifying all genes that are up- or down-regulated in response to the compound. This can help in identifying novel pathways affected by this compound. qPCR, on the other hand, is used to validate the findings from RNA-Seq and to quantify the expression of specific genes of interest with high sensitivity and specificity. The results from these analyses can provide valuable insights into the compound's mechanism of action and potential off-target effects.

Protein Biochemistry Techniques for Target Validation

Once a potential molecular target for this compound is identified, various protein biochemistry techniques are used for validation. These methods aim to confirm the direct physical interaction between the compound and its putative target protein. Techniques such as surface plasmon resonance (SPR) can measure the binding kinetics and affinity of the interaction in real-time.

Another powerful technique is the cellular thermal shift assay (CETSA), which assesses the thermal stability of a target protein in the presence of the compound. A direct binding event typically leads to an increase in the protein's melting temperature. Furthermore, pull-down assays using a biotinylated or otherwise tagged version of this compound can be used to isolate the target protein from a complex cellular lysate, providing direct evidence of interaction. These validation steps are critical for confirming that the observed biological effects of the compound are indeed mediated through its intended target.

Future Research Directions and Translational Perspectives in Chemical Biology

Identification of Novel Molecular Targets for N-(4-bromophenyl)-2-morpholinoacetamide

The initial and most critical avenue of research for this compound would be the broad screening for any biological activity. The morpholinoacetamide scaffold is present in various biologically active compounds, suggesting potential interactions with a range of protein targets. A primary step would involve high-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels to identify any preliminary "hits."

Should initial screenings indicate a particular activity, for instance, in cancer cell lines or neuronal cultures, subsequent target deconvolution studies would be imperative. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational target prediction based on structural similarity to known ligands could elucidate specific molecular binding partners. For example, the presence of the morpholine (B109124) ring, a common feature in medicinal chemistry, might suggest interactions with targets such as phosphoinositide 3-kinases (PI3Ks) or other kinases. The bromophenyl group could facilitate interactions within hydrophobic pockets of target proteins.

Development of Multi-Targeting Agents Based on the Core Scaffold

If this compound is found to interact with a specific molecular target, a subsequent research direction could involve the rational design of multi-targeting agents. Many complex diseases, such as cancer and neurodegenerative disorders, are driven by multiple pathological pathways. A single compound that modulates several key nodes in a disease network can offer superior efficacy and a reduced likelihood of drug resistance.

Starting from the this compound scaffold, medicinal chemists could systematically introduce or modify functional groups to engender affinity for additional, disease-relevant targets. For instance, if the primary target is identified as a particular kinase, modifications could be made to the morpholine or phenyl rings to inhibit a related kinase in a synergistic pathway. This approach would involve iterative cycles of chemical synthesis, in vitro screening against a panel of targets, and structure-activity relationship (SAR) studies to optimize the affinity profile for the desired combination of targets.

Strategies for Enhancing Compound Selectivity and Potency

Once a primary molecular target is identified, enhancing the potency and selectivity of this compound would be a key objective. High potency is desirable to achieve therapeutic effects at lower concentrations, minimizing off-target effects. Selectivity is crucial to avoid unwanted interactions with other proteins that could lead to adverse effects.

Strategies to achieve this would include:

Structure-Based Drug Design: If the crystal structure of the target protein is known or can be determined, computational docking studies can be used to predict how modifications to the this compound structure would affect its binding affinity and selectivity. This allows for a more rational approach to chemical synthesis.

Systematic SAR Studies: A systematic exploration of the chemical space around the core scaffold would be undertaken. This would involve synthesizing analogs with variations at three key positions:

The bromo-substituent on the phenyl ring (e.g., replacing it with other halogens, alkyl, or alkoxy groups).

The phenyl ring itself (e.g., substitution patterns, replacement with other aromatic or heteroaromatic rings).

The morpholine ring (e.g., replacement with other cyclic amines like piperidine (B6355638) or piperazine).

The resulting compounds would be tested for their activity against the primary target and a panel of related off-targets to build a comprehensive understanding of the SAR.

Exploration of New Therapeutic Applications Beyond Current Findings

As there are no current findings for the therapeutic applications of this compound, this area is entirely open for exploration. The initial broad screening assays would provide the first clues as to which therapeutic areas to investigate further. For example, if the compound shows activity against cancer cell lines, further studies would focus on its potential as an anti-cancer agent. If it modulates the activity of a G-protein coupled receptor (GPCR), it could be investigated for applications in metabolic or cardiovascular diseases.

Phenotypic screening, where the compound is tested for its effects on cell models of various diseases without a preconceived target, could also uncover unexpected therapeutic potential. For instance, screens for anti-inflammatory, anti-viral, or neuroprotective effects could reveal novel applications for this chemical scaffold. Any promising results from these initial explorations would then necessitate more detailed preclinical studies to validate the therapeutic concept.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.